N-[(4-Bromo-3-methyl-phenyl)methyl]-2-methoxy-benzamide
Description
N-[(4-Bromo-3-methyl-phenyl)methyl]-2-methoxy-benzamide is a benzamide derivative characterized by a 2-methoxybenzamide core substituted with a 4-bromo-3-methylbenzyl group. This compound’s structure combines electron-donating (methoxy) and electron-withdrawing (bromo) substituents, which may influence its physicochemical properties, such as solubility, stability, and intermolecular interactions.
Properties
IUPAC Name |
N-[(4-bromo-3-methylphenyl)methyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-11-9-12(7-8-14(11)17)10-18-16(19)13-5-3-4-6-15(13)20-2/h3-9H,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGNJMOSGUAMCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC(=O)C2=CC=CC=C2OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-Bromo-3-methyl-phenyl)methyl]-2-methoxy-benzamide typically involves the reaction of 4-bromo-3-methylbenzylamine with 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-[(4-Bromo-3-methyl-phenyl)methyl]-2-methoxy-benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The carbonyl group in the benzamide can be reduced to form an amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products with different halogen atoms or other substituents replacing the bromine atom.
Oxidation Reactions: Products such as carboxylic acids or aldehydes.
Reduction Reactions: Products such as primary or secondary amines.
Scientific Research Applications
Chemistry: N-[(4-Bromo-3-methyl-phenyl)methyl]-2-methoxy-benzamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study the interactions of benzamide derivatives with biological targets, such as enzymes or receptors.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its unique structure may exhibit biological activity that can be harnessed for drug discovery.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-Bromo-3-methyl-phenyl)methyl]-2-methoxy-benzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the methoxy group in the compound can participate in hydrogen bonding and hydrophobic interactions with the target molecules, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide
- Structure : Features a 2-methoxybenzamide core with a 5-chloro substitution and a sulfonamide-linked ethylphenyl group.
- Pharmacological Activity : Acts as a potent NLRP3 inflammasome inhibitor, demonstrating efficacy in preclinical models of multiple sclerosis. The hydroxyl-sulfonamide group enhances binding to NLRP3 by mimicking ATP’s sulfonyl moiety .
- Comparison : Unlike N-[(4-Bromo-3-methyl-phenyl)methyl]-2-methoxy-benzamide, this compound’s sulfonamide group and chlorine substitution likely improve target specificity and metabolic stability.
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB)
- Structure : Contains a nitro group at the 2-position and methoxy at the 4-position on the phenyl ring.
- Crystallography : Forms two molecules per asymmetric unit, stabilized by intermolecular hydrogen bonds (N–H⋯O). The nitro group introduces steric and electronic effects, reducing conformational flexibility compared to the 4-bromo-3-methyl substitution in the target compound .
- Comparison : The nitro group in 4MNB may enhance reactivity in electrophilic substitutions but could also increase toxicity risks, unlike the bromo-methyl group, which balances lipophilicity and steric bulk.
N-(2-Diethylamino-ethyl)-4-(4-fluorobenzamido)-2-methoxy-benzamide (MIP-1145 Precursor)
- Structure: Includes a diethylaminoethyl side chain and a 4-fluorobenzamido group.
- Application: Radiolabeled with iodine-131 for targeted melanoma therapy. The diethylaminoethyl group facilitates cellular uptake, while the fluorine atom improves metabolic resistance .
N-(2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)-3-(N-(cyclopropylmethyl)benzamido)-2-methoxy-benzamide
- Structure : Incorporates perfluorinated and trifluoromethyl groups, increasing electron-withdrawing effects and lipophilicity.
- Insecticidal Activity : Demonstrates efficacy as a meta-diamide insecticide due to fluorine-induced enhanced binding to GABA receptors .
Structural and Functional Implications
Substituent Effects on Bioactivity
- Electron-Donating Groups (e.g., Methoxy) : Enhance solubility and hydrogen-bonding capacity, as seen in NLRP3 inhibitors .
- Electron-Withdrawing Groups (e.g., Bromo, Nitro) : Increase stability and reactivity but may reduce bioavailability due to higher lipophilicity .
Hydrogen Bonding and Crystallinity
- Compounds like 4-[2-(3,4-dimethoxy-phenethyl-amino)prop-oxy]-2-methoxy-benzamide form intramolecular N–H⋯O bonds and dimeric structures via intermolecular hydrogen bonds, improving crystallinity and thermal stability . In contrast, the target compound’s bromo-methyl group may favor weaker van der Waals interactions, affecting solid-state packing.
Biological Activity
N-[(4-Bromo-3-methyl-phenyl)methyl]-2-methoxy-benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound, commonly referred to as a benzamide derivative, features a bromine atom and a methoxy group that contribute to its unique chemical reactivity and biological interactions. The molecular formula is C16H18BrNO2, indicating the presence of carbon, hydrogen, bromine, nitrogen, and oxygen.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The structural characteristics allow it to bind effectively, potentially leading to inhibition or activation of various biological pathways. For instance, similar compounds have been shown to modulate fibroblast growth factor receptors (FGFRs), which are critical in cancer progression .
1. Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For example, derivatives of benzamide have been evaluated for their inhibitory effects on FGFR1 in non-small cell lung cancer (NSCLC) cell lines. One study reported that a related compound inhibited cell proliferation with an IC50 value ranging from 1.25 to 2.31 µM across multiple NSCLC lines .
2. Enzyme Inhibition
This compound has also been studied for its enzyme inhibition capabilities. Compounds with similar structures have demonstrated the ability to inhibit key enzymes involved in inflammatory pathways, suggesting that this compound may also possess anti-inflammatory properties .
Case Study 1: FGFR1 Inhibition in NSCLC
In a study focusing on FGFR1 inhibitors, researchers synthesized various benzamide derivatives, including those structurally related to this compound. The results showed significant inhibition of cell growth in NSCLC cell lines with FGFR1 amplification. The lead compound exhibited a dose-dependent effect on cellular apoptosis and arrested the cell cycle at the G2 phase .
| Cell Line | IC50 (µM) |
|---|---|
| NCI-H520 | 1.36 ± 0.27 |
| NCI-H1581 | 1.25 ± 0.23 |
| NCI-H226 | 2.31 ± 0.41 |
| NCI-H460 | 2.14 ± 0.36 |
| NCI-H1703 | 1.85 ± 0.32 |
Case Study 2: Enzyme Interaction
Another study investigated the interaction of benzamide derivatives with specific enzymes related to inflammatory responses. The results indicated that certain substitutions on the benzamide core could enhance binding affinity and inhibitory potency against these enzymes, thereby suggesting potential therapeutic applications in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
